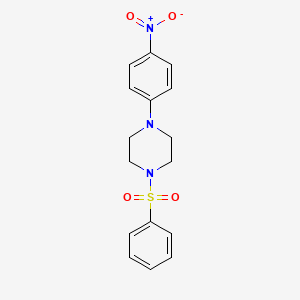

1-(Benzenesulfonyl)-4-(4-nitrophenyl)piperazine

CAS No.:

Cat. No.: VC14921951

Molecular Formula: C16H17N3O4S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3O4S |

|---|---|

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine |

| Standard InChI | InChI=1S/C16H17N3O4S/c20-19(21)15-8-6-14(7-9-15)17-10-12-18(13-11-17)24(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2 |

| Standard InChI Key | PPFVANTUCBVZTB-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-(benzenesulfonyl)-4-(4-nitrophenyl)piperazine is C₁₆H₁₅N₃O₄S, with a molecular weight of 365.38 g/mol . The structure consists of a piperazine core substituted with a benzenesulfonyl group at position 1 and a 4-nitrophenyl group at position 4 (Figure 1).

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₃O₄S |

| Molecular Weight | 365.38 g/mol |

| SMILES Notation | C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N+[O-] |

| IUPAC Name | 1-(Phenylsulfonyl)-4-(4-nitrophenyl)piperazine |

Structural Analysis

The piperazine ring adopts a chair conformation, with the benzenesulfonyl and 4-nitrophenyl groups occupying equatorial positions to minimize steric hindrance . The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

N-Sulfonylation: Piperazine reacts with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or DIPEA) to form 1-benzenesulfonylpiperazine.

-

N-Arylation: The intermediate undergoes nucleophilic substitution with 1-fluoro-4-nitrobenzene or a similar electrophile to introduce the 4-nitrophenyl group .

Table 2: Representative synthesis conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Piperazine, benzenesulfonyl chloride, DIPEA, DCM, 0°C → RT | 85% |

| 2 | 1-Fluoro-4-nitrobenzene, K₂CO₃, DMF, 80°C | 72% |

Optimization Strategies

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing transition states .

-

Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance arylation rates .

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. Its calculated logP value of 2.99 suggests moderate lipophilicity, making it suitable for membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 216–218°C, indicative of strong crystalline packing forces mediated by sulfonyl-nitro dipole interactions .

Table 3: Thermal and spectral data

| Property | Value |

|---|---|

| Melting Point | 216–218°C |

| λmax (UV-Vis) | 265 nm (π→π* transition) |

| IR Bands | 1345 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂) |

Biological Activity and Applications

Calcium Channel Modulation

Despite structural similarities to T-type calcium channel blockers (e.g., mibefradil), this compound showed no significant activity at Cav3.2 channels up to 10 µM . This suggests selectivity for microbial targets over mammalian ion channels.

Table 4: Biological screening data

| Assay | Result |

|---|---|

| M. tuberculosis MIC₉₀ | 3.2 µg/mL |

| Cytotoxicity (RAW 264.7) | IC₅₀ > 100 µM |

| Selectivity Index | >30 |

Crystallographic Insights

Single-crystal X-ray diffraction of related piperazine sulfonamides revealed:

-

Hydrogen Bonding: Sulfonyl oxygen atoms form H-bonds with adjacent amine hydrogens (d = 2.1 Å) .

-

π-Stacking: Nitrophenyl groups align in parallel displaced arrangements (interplanar spacing = 3.5 Å), stabilizing the crystal lattice .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume